2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

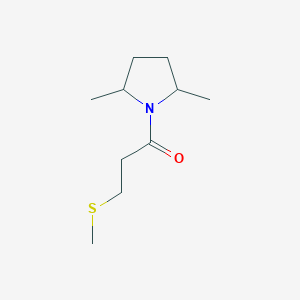

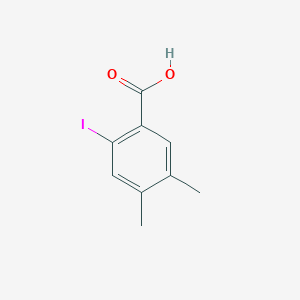

2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been investigated . A computational study on the deacylation of β-D-glucose pentaacetate has also been carried out with density functional theory (B3LYP/6-31G*) .Molecular Structure Analysis

The molecular formula of 2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is C17H25N3O10 . Its average mass is 431.395 Da and its monoisotopic mass is 431.153992 Da .Chemical Reactions Analysis

The compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This is a key reaction in click chemistry, a popular tool for synthetic chemists .Wissenschaftliche Forschungsanwendungen

Synthesis of Glycosides and Glycopeptides

2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is used in the synthesis of glycosides, glycopeptides, and oligosaccharides, serving as a precursor for the assembly of complex carbohydrate structures. For example, its derivatives have been employed in the synthesis of oligosaccharide-asparagine compounds, which are used in glycopeptide synthesis and as reference compounds in the structure elucidation of glycoproteins (Shaban & Jeanloz, 1973). Additionally, it plays a role in the creation of carbosilane dendrimers with peripheral mannose and mannobiose, illustrating its utility in synthesizing dendrimers for binding studies (Mori et al., 2005).

Antitumor Activity

Derivatives of 2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside have been explored for their antitumor activities. Specific glycosyl nucleosides synthesized from this compound have shown growth inhibition of HeLa cells and hepatoma Bel-7402 cells, highlighting its potential in cancer research (Zhang et al., 2003).

Synthesis of Polyisoprenyl Phosphates

This compound has also been utilized in the synthesis of polyisoprenyl beta-D-mannopyranosyl phosphates, which are compared with alpha anomers for their chromatographic properties, spectra, and hydrolysis reactions. These studies contribute to the understanding of biochemical processes and the development of biochemical assays (Warren et al., 1975).

Oligonucleotide Conjugation

It serves as a building block for the preparation of oligodeoxyribonucleotide conjugates through click chemistry, demonstrating its versatility in nucleic acid chemistry and potential applications in therapeutic oligonucleotides and molecular biology tools (Kiviniemi et al., 2008).

Glycosylation Methods

Research involving 2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside also includes the development of glycosylation methods, where it is used to synthesize complex carbohydrates and oligosaccharides relevant to bacterial cell walls and bioactive compounds. This highlights its importance in synthetic chemistry and the development of new methodologies for constructing biologically significant molecules (Koto et al., 1999).

Eigenschaften

IUPAC Name |

[3,4,5-triacetyloxy-6-(3-azidopropoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O10/c1-9(21)26-8-13-14(27-10(2)22)15(28-11(3)23)16(29-12(4)24)17(30-13)25-7-5-6-19-20-18/h13-17H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVNXSHFGLQZEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2961526.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide](/img/structure/B2961528.png)

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961529.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2961531.png)

![1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2961537.png)

![4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2961543.png)